2-[(2Z)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide
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Overview
Description
1-{N’-[(Z)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(1-PHENYLETHYL)FORMAMIDE is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they play a significant role in various chemical and biological processes
Preparation Methods
The synthesis of 1-{N’-[(Z)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(1-PHENYLETHYL)FORMAMIDE involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazinecarboxamide, followed by the addition of N-(1-phenylethyl)formamide. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
1-{N’-[(Z)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(1-PHENYLETHYL)FORMAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Medicine: It is explored for its pharmacological properties, including potential use as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 1-{N’-[(Z)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(1-PHENYLETHYL)FORMAMIDE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological pathways .
Comparison with Similar Compounds
Similar compounds to 1-{N’-[(Z)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(1-PHENYLETHYL)FORMAMIDE include other Schiff base hydrazones such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C19H21N3O4 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N'-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-N-(1-phenylethyl)oxamide |
InChI |
InChI=1S/C19H21N3O4/c1-13(14-7-5-4-6-8-14)21-18(23)19(24)22-20-12-15-11-16(25-2)9-10-17(15)26-3/h4-13H,1-3H3,(H,21,23)(H,22,24)/b20-12- |
InChI Key |
REIBAJLXRQKYMS-NDENLUEZSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)N/N=C\C2=C(C=CC(=C2)OC)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
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